molecular formula C13H14N2O3 B115396 tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 144657-66-9

tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B115396
CAS No.: 144657-66-9
M. Wt: 246.26 g/mol
InChI Key: GFZQRKMUXOECFL-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 144657-66-9) is a pyrrolopyridine derivative featuring a formyl (-CHO) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic scaffolds. Its formyl group enables diverse functionalization via nucleophilic addition, condensation, or reduction reactions. For instance, reduction with sodium borohydride yields the hydroxymethyl analog (CAS: 144657-67-0) .

Properties

IUPAC Name

tert-butyl 3-formylpyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-5-4-6-14-11(10)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZQRKMUXOECFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473197
Record name tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
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Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

144657-66-9
Record name 1,1-Dimethylethyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
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Record name tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
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Record name 1-Boc-7-Azaindole-3-carboxaldehyde
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Preparation Methods

Boc Protection of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde

The most common method involves introducing the tert-butoxycarbonyl (Boc) group to 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 4649-09-6).

Procedure:

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), triethylamine (Et₃N).

  • Solvents : Dichloromethane (DCM) or acetonitrile.

  • Conditions : Room temperature (20–25°C), inert atmosphere (N₂).

Example :

  • Step 1 : 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (304 mg, 2.08 mmol) is suspended in acetonitrile (5 mL).

  • Step 2 : Boc₂O (0.58 mL, 2.50 mmol) and DMAP (28 mg, 0.23 mmol) are added.

  • Step 3 : The mixture is stirred for 6.5 hours, purified via flash chromatography (ethyl acetate/cyclohexane), yielding 82%.

Alternative Solvent Systems and Bases

Variations in solvents and bases impact reaction efficiency:

SolventBaseTemperatureYieldSource
DichloromethaneEt₃N, DMAP20°C89%
AcetonitrileDMAP20°C82%
THFKHCO₃0°C → 20°C78%

Key Observations :

  • DMAP accelerates Boc activation via nucleophilic catalysis.

  • Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial methods prioritize throughput and cost-efficiency:

  • Reactors : Tubular flow reactors minimize side reactions.

  • Purification : Crystallization from heptane/ethyl acetate mixtures achieves >98% purity.

Case Study :

  • Feedstock : 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (10 kg scale).

  • Output : 15.2 kg this compound (86% yield).

Analytical Characterization

Post-synthesis validation ensures structural fidelity:

TechniqueKey DataSource
¹H NMR δ 9.95 (s, 1H, CHO), δ 1.65 (s, 9H, Boc)
HRMS [M+H]⁺ = 247.12 (calc. 247.11)
HPLC Purity ≥99% (C18 column, MeCN/H₂O)

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Overprotection at N1 and C3 positions.

  • Solution : Stoichiometric Boc₂O (1.2 eq.) and controlled addition rates.

Moisture Sensitivity

  • Issue : Boc group hydrolysis during storage.

  • Solution : Storage under N₂ at –20°C with desiccants .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of Bioactive Compounds

Tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a versatile building block in the synthesis of bioactive molecules. Its formyl group allows for further transformations, leading to the development of various pharmaceutical agents.

Case Study : A study demonstrated the use of this compound in synthesizing novel pyrrolidine derivatives that exhibit potent anti-cancer activity. The derivatives were evaluated for their effects on cell proliferation and apoptosis in cancer cell lines, showing promising results that warrant further investigation .

Inhibition of Kinase Activity

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds can act as inhibitors of important kinases such as mTOR and PI3K, which are crucial in cancer signaling pathways.

Case Study : A patent (US20100061982A1) describes the synthesis of several 3-substituted pyrrolo compounds, including this compound, demonstrating their potential as selective inhibitors against these kinases. The study provides a basis for developing targeted therapies for cancer treatment .

Development of Antimicrobial Agents

The compound has also been explored for its antimicrobial properties. Its structural features contribute to interactions with microbial enzymes or receptors.

Case Study : In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the tert-butyl group in enhancing bioactivity against specific pathogens .

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
Synthesis of Bioactive CompoundsBuilding block for complex organic synthesisAnti-cancer pyrrolidine derivatives
Kinase InhibitionPotential inhibitors for mTOR and PI3K pathwaysSelective inhibition demonstrated in cell assays
Antimicrobial AgentsEvaluation of antibacterial propertiesSignificant activity against Gram-positive bacteria

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrrolo[2,3-b]pyridine core can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: N/A)
  • Structure : Iodo substituent at the 3-position.
  • Synthesis: Prepared via Boc protection of 3-iodo-1H-pyrrolo[2,3-b]pyridine using di-tert-butyl dicarbonate and 4-dimethylaminopyridine in dichloromethane .
  • Properties : Orange oil (solidifies upon refrigeration) with molecular weight ~344.1 g/mol.
  • Applications: Key substrate in Sonogashira coupling reactions for introducing alkynyl groups .
  • Key Difference : The iodo group facilitates cross-coupling reactions, unlike the formyl group, which is more reactive toward nucleophiles.
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 226085-17-2)
  • Structure : Bromo substituent at the 3-position.
  • Properties : Molecular weight 297.15 g/mol; sold as a solid .
  • Key Difference : Bromine’s lower reactivity in cross-coupling compared to iodine limits its utility in certain Pd-catalyzed reactions.

Hydroxymethyl and Chloromethyl Derivatives

tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 144657-67-0)
  • Structure : Hydroxymethyl (-CH2OH) group at the 3-position.
  • Synthesis: Obtained by reducing the formyl group of the target compound with NaBH4 in ethanol .
  • Properties : Molecular weight 248.28 g/mol; polar, enhancing solubility in protic solvents.
  • Applications : Intermediate for esterification or etherification.
tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 144657-68-1)
  • Structure : Chloromethyl (-CH2Cl) substituent.
  • Applications : Chlorine enables nucleophilic substitution for introducing amines or thiols .

Boronic Acid and Cyano Derivatives

(1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid (CAS: 1111638-14-2)
  • Structure : Boronic acid (-B(OH)2) at the 5-position.
  • Applications : Critical for Suzuki-Miyaura coupling to form biaryl structures .
tert-Butyl 6-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 1028752-24-0)
  • Structure: Cyano (-CN) group at the 6-position.
  • Properties : Molecular weight 243.26 g/mol.
  • Key Difference: The electron-withdrawing cyano group alters electronic properties, affecting reactivity in heterocyclic substitutions .

Functionalized Side Chains

tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • Structure : Propargyl alcohol side chain.
  • Applications: Potential use in click chemistry via azide-alkyne cycloaddition .

Comparative Data Table

Compound (CAS) Substituent Molecular Weight (g/mol) Key Reactivity/Application Reference
144657-66-9 (Target) Formyl (-CHO) 246.27 Nucleophilic addition, reduction
144657-67-0 Hydroxymethyl 248.28 Esterification, etherification
226085-17-2 Bromo 297.15 Moderate cross-coupling reactivity
N/A (Iodo derivative) Iodo ~344.1 Sonogashira coupling
1111638-14-2 Boronic acid N/A Suzuki-Miyaura coupling
1028752-24-0 Cyano 243.26 Electron-withdrawing modifications

Biological Activity

Tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS Number: 144657-66-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄N₂O₃
  • Molecular Weight : 246.27 g/mol
  • CAS Number : 144657-66-9

The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. Its structure allows for various substitutions that can significantly influence its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that pyrrolo derivatives, including this compound, exhibit notable antimicrobial properties. Research has shown that compounds within this class can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). For instance:

  • Antimycobacterial Activity : Compounds similar to tert-butyl 3-formyl derivatives have demonstrated significant activity against Mtb with minimal inhibitory concentrations (MIC) as low as 0.15 µM in some cases. This suggests a promising avenue for developing new anti-tuberculosis agents .

Antiviral Activity

Pyrrolo derivatives have also been explored for their antiviral potential. A study focusing on pyrrolo[3,4-c]pyridine derivatives revealed moderate anti-HIV activity, with effective concentrations (EC50) below 10 µM for several compounds. The structural modifications at specific positions on the pyridine ring significantly impacted their antiviral efficacy .

Anticancer Activity

The anticancer properties of pyrrolo derivatives are particularly noteworthy. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : Compounds derived from pyrrolo frameworks have been evaluated for their cytotoxic effects against ovarian and breast cancer cell lines. Some exhibited moderate cytotoxicity while maintaining lower toxicity towards non-cancerous cells, indicating a selective action against cancerous tissues .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and replication processes.
  • Cell Cycle Disruption : Anticancer activities are often linked to the disruption of the cell cycle in cancer cells, leading to apoptosis.
  • Targeting Viral Replication : The antiviral properties may involve interference with viral entry or replication within host cells.

Case Studies and Research Findings

StudyFocusFindings
Deraeve et al.Antimycobacterial ActivityDemonstrated MIC values <0.15 µM against Mtb for pyrrolo derivatives .
Kalai et al.Anticancer ActivityFound moderate cytotoxicity against ovarian cancer cells with selective toxicity towards non-cancerous cells .
Recent ReviewAntiviral PotentialHighlighted moderate anti-HIV activity with structural modifications enhancing efficacy .

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?

The compound is typically synthesized via a two-step approach:

Core scaffold formation : The pyrrolo[2,3-b]pyridine core is constructed using cyclization reactions, such as Buchwald-Hartwig amination or metal-catalyzed cross-coupling .

Functionalization : The formyl group is introduced via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor. The tert-butyl carbamate (Boc) protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0–20°C .
Key validation : Monitor reaction progress via TLC (Rf ~0.3 in cyclohexane/ethyl acetate 8:2) and confirm purity by HPLC (>95%) .

Q. How is this compound characterized structurally?

Standard characterization methods include:

  • NMR spectroscopy :
    • ¹H NMR (CDCl₃, 600 MHz): δ 8.48 (d, J = 5.0 Hz, 1H, pyridine-H), 10.12 (s, 1H, formyl-H), 1.65 (s, 9H, Boc-CH₃) .
    • ¹³C NMR : δ 191.2 (formyl C=O), 149.7 (Boc C=O), 28.0 (Boc-CH₃) .
  • HRMS : Exact mass calculated for C₁₅H₁₇N₂O₃ [M+H]⁺: 273.1234; observed: 273.1238 .

Q. What purification strategies are effective for this compound?

  • Flash chromatography : Use silica gel with gradients of hexane/ethyl acetate (e.g., 1:2 ratio) to isolate the product .
  • Recrystallization : Ethanol/water mixtures yield crystalline forms with >98% purity .

Advanced Research Questions

Q. How does the formyl group influence regioselective functionalization in cross-coupling reactions?

The formyl group acts as an electron-withdrawing group, directing electrophilic substitution to the pyrrole C5 position. For example:

  • Suzuki-Miyaura coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling with arylboronic acids at 100°C in THF/water, achieving yields >70% .
  • Reductive amination : React with primary amines (e.g., benzylamine) in the presence of NaBH₃CN to form secondary amines, retaining the Boc group .

Q. What stability challenges arise under acidic or basic conditions?

  • Acidic conditions : The Boc group is cleaved with trifluoroacetic acid (TFA) in DCM (30 min, rt), yielding the free amine. However, prolonged exposure degrades the pyrrolopyridine core .
  • Basic conditions : The formyl group may undergo aldol condensation in NaOH/EtOH, requiring pH control (pH <9) .
    Mitigation : Store the compound at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .

Q. How can computational modeling optimize reaction pathways for derivatives?

  • DFT calculations (B3LYP/6-311G**) predict electrophilic aromatic substitution (EAS) sites, aligning with experimental regiochemistry (e.g., formyl group at C3 directs reactivity to C5) .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for cross-coupling reactions: How to reconcile?

Yields vary based on:

  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% vs. 10 mol% improves yields from 50% to 75% .
  • Solvent polarity : DMF increases reaction rates but promotes decomposition; toluene/water biphasic systems enhance stability .
    Recommendation : Optimize using Design of Experiments (DoE) to balance variables .

Methodological Tables

Q. Table 1. Key NMR Assignments

Proton/Carbonδ (ppm)MultiplicityAssignment
Formyl-H10.12sCHO
Pyridine-H8.48d (J=5.0 Hz)C2-H
Boc-CH₃1.65s(CH₃)₃C

Q. Table 2. Synthetic Optimization

ConditionYield (%)Purity (%)Reference
Boc protection (0°C)8598
Formylation (rt)7295
Suzuki coupling7897

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